1-({3-[4-(benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-4-(furan-2-carbonyl)piperazine
Description
1-({3-[4-(Benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-4-(furan-2-carbonyl)piperazine is a heterocyclic compound featuring a 1,2,4-oxadiazole core linked to a 4-benzyloxy-substituted phenyl group and a piperazine moiety modified with a furan-2-carbonyl substituent.
Properties
IUPAC Name |
furan-2-yl-[4-[[3-(4-phenylmethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N4O4/c30-25(22-7-4-16-31-22)29-14-12-28(13-15-29)17-23-26-24(27-33-23)20-8-10-21(11-9-20)32-18-19-5-2-1-3-6-19/h1-11,16H,12-15,17-18H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGZBMPZVYUEQGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=NC(=NO2)C3=CC=C(C=C3)OCC4=CC=CC=C4)C(=O)C5=CC=CO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been found to target oxidoreductase proteins. Oxidoreductases are enzymes involved in oxidation-reduction reactions, where the oxidation state of molecules is altered. They play a crucial role in various biological processes, including energy production, biosynthesis, detoxification, and immunity.
Mode of Action
It’s suggested that the compound may interact with its targets, possibly oxidoreductase proteins, leading to changes in their function. The specific nature of these interactions and the resulting changes would need further investigation.
Result of Action
Similar compounds have shown significant antibacterial and antifungal activity. This suggests that the compound could potentially alter cellular processes in bacteria and fungi, leading to their inhibition or death.
Biological Activity
The compound 1-({3-[4-(benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-4-(furan-2-carbonyl)piperazine is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure
The molecular structure of the compound can be represented as follows:
This structure includes a piperazine core, an oxadiazole ring, and a furan-2-carbonyl moiety, which contribute to its diverse biological properties.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. The following mechanisms have been proposed:
1. Enzyme Inhibition:
Research indicates that compounds with similar structures can act as inhibitors of monoamine oxidase (MAO), particularly MAO B. For instance, derivatives containing benzyloxy groups have shown high selectivity and potency against MAO B, with IC50 values in the low nanomolar range .
2. Antioxidant Activity:
Oxadiazole derivatives are known for their antioxidant properties. The presence of the furan moiety may enhance this activity by stabilizing free radicals or chelating metal ions .
3. Anticancer Properties:
Recent studies have highlighted the potential anticancer effects of oxadiazole-containing compounds. The mechanism often involves the induction of apoptosis in cancer cells through various pathways, including the modulation of cell cycle regulators and pro-apoptotic factors .
Pharmacological Activities
The pharmacological activities associated with the compound include:
-
Antimicrobial Activity:
Compounds similar in structure have demonstrated significant antimicrobial properties against various bacterial and fungal strains. The minimum inhibitory concentration (MIC) values indicate effective inhibition comparable to conventional antibiotics . -
Anti-inflammatory Effects:
The compound's potential as an anti-inflammatory agent has been suggested through its ability to inhibit cyclooxygenase enzymes (COX), which play a crucial role in the inflammatory response . -
CNS Activity:
Given its structural analogies with known psychoactive compounds, there is potential for neuropharmacological applications, particularly in treating mood disorders through MAO inhibition .
Research Findings and Case Studies
Several studies have explored the biological activities of related compounds:
Scientific Research Applications
Anticancer Activity
One of the prominent applications of this compound is in the development of anticancer agents. Research indicates that derivatives of oxadiazole compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that oxadiazole derivatives can inhibit tumor growth by inducing apoptosis in cancer cells. The incorporation of a piperazine moiety enhances the compound's biological activity by improving its interaction with cellular targets.
Monoamine Oxidase Inhibition
Another significant application is its potential as a monoamine oxidase (MAO) inhibitor. Specific derivatives have been synthesized and tested for their ability to selectively inhibit MAO-B over MAO-A. For example, a related study found that certain 5-[4-(benzyloxy)phenyl]-1,3,4-oxadiazol-2(3H)-one derivatives exhibited IC50 values in the low nanomolar range for MAO-B inhibition, demonstrating their potential as therapeutic agents for neurological disorders such as depression and Parkinson's disease .
Neuroprotective Effects
The compound has also been investigated for its neuroprotective properties. Research into the tryptophan-kynurenine metabolic pathway suggests that compounds affecting this pathway may provide therapeutic benefits in neurodegenerative diseases. The dual properties of metabolites from this pathway indicate potential applications in managing conditions like Alzheimer's disease and amyotrophic lateral sclerosis (ALS) .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of oxadiazole derivatives. The presence of the benzyloxy group has been linked to enhanced antibacterial activity against various pathogens. This opens avenues for developing new antibiotics that could combat drug-resistant strains.
Anti-inflammatory Properties
The compound's ability to modulate inflammatory responses also presents a promising application in treating inflammatory diseases. Research indicates that certain structural modifications can enhance anti-inflammatory effects, making them suitable candidates for further development in inflammatory conditions such as rheumatoid arthritis and inflammatory bowel disease .
Polymeric Materials
In material science, compounds like 1-({3-[4-(benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-4-(furan-2-carbonyl)piperazine are being explored for their potential use in polymeric materials. Their unique chemical structure can impart desirable properties such as thermal stability and mechanical strength to polymers, making them suitable for applications in coatings and composites.
Photonic Devices
The optical properties of certain oxadiazole derivatives make them candidates for use in photonic devices. Their ability to absorb and emit light at specific wavelengths can be harnessed in applications such as organic light-emitting diodes (OLEDs) and sensors.
Case Studies
Comparison with Similar Compounds
1-{[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine (CAS 923767-43-5)
- Structural Differences : Replaces the benzyloxy group with a methyl substituent on the phenyl ring and lacks the furan-2-carbonyl group on piperazine.
- ~3.8 for the target compound). The absence of the furan carbonyl may diminish hydrogen-bond acceptor capacity .
2-[4-(3-Pyridin-4-yl-[1,2,4]oxadiazol-5-ylmethoxy)piperidin-1-yl]pyrimidine (EP 1 808 168 B1)
- Structural Differences : Substitutes the benzyloxy phenyl group with a pyridinyl moiety and replaces piperazine with piperidine.
- Impact : The pyridine ring introduces basicity, altering solubility and bioavailability. Piperidine’s conformational flexibility may affect binding kinetics compared to piperazine’s rigid chair conformation .
Piperazine Derivatives with Aroyl Substituents
1-Aroyl-4-(4-Methoxyphenyl)piperazines (e.g., 1-Benzoyl-4-(4-methoxyphenyl)piperazine)
- Structural Differences : Features a methoxyphenyl group instead of benzyloxy phenyl and a benzoyl substituent instead of furan-2-carbonyl.
- Impact: Methoxy groups are less lipophilic than benzyloxy (π-electron donating vs. bulky aromatic substitution).
[4-(4-Fluorobenzyl)piperazin-1-yl]methanone Derivatives
- Structural Differences: Incorporates a fluorobenzyl group and methanone substituents.
- Impact: Fluorine’s electronegativity enhances metabolic stability and bioavailability.
Heterocyclic Variants Beyond Oxadiazole
1-{[5-(2-Chlorophenyl)-1,2-oxazol-3-yl]methyl}-4-(diphenylmethyl)piperazine (CAS 339019-78-2)
1-(4-Fluorobenzyl)-1H-tetrazol-5-yl Derivatives
- Structural Differences : Uses a tetrazole ring instead of oxadiazole.
- Impact : Tetrazoles are more polar and acidic (pKa ~4.5), which could enhance solubility but reduce blood-brain barrier penetration relative to oxadiazoles .
Q & A
Q. What are the standard synthetic routes for synthesizing this compound, and what critical reagents are required?
The synthesis typically involves multi-step reactions, leveraging coupling strategies for the oxadiazole and piperazine moieties. A common approach includes:
- Step 1 : Formation of the 1,2,4-oxadiazole ring via cyclization of an amidoxime intermediate with a benzyloxy-substituted benzoyl chloride under reflux in anhydrous dichloromethane (DCM) .
- Step 2 : Introduction of the piperazine-furanoyl group via nucleophilic substitution or amide coupling, often using coupling agents like EDCI/HOBt in dimethylformamide (DMF) .
- Critical Reagents : CuSO₄·5H₂O and sodium ascorbate for copper-catalyzed azide-alkyne cycloaddition (CuAAC) to link heterocyclic fragments (e.g., furan and oxadiazole) .
Q. Which spectroscopic techniques are essential for structural characterization?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions (e.g., benzyloxy protons at δ 5.1–5.3 ppm, furan carbonyl at ~160 ppm) .
- Infrared (IR) Spectroscopy : Peaks at 1650–1700 cm⁻¹ (C=O stretch of furan-2-carbonyl) and 1250–1300 cm⁻¹ (C-O-C stretch of oxadiazole) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ expected for C₂₄H₂₂N₄O₃: 427.17) .
Q. What safety protocols are recommended for handling this compound?
- Personal Protective Equipment (PPE) : Gloves, lab coat, and safety goggles to avoid skin/eye irritation (similar to piperazine derivatives) .
- Ventilation : Use fume hoods due to potential toxicity of intermediates (e.g., benzyloxy precursors) .
- Storage : In airtight containers at 2–8°C to prevent hydrolysis of the oxadiazole ring .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthesis yield and purity?
- Solvent Selection : Replace DMF with acetonitrile for oxadiazole cyclization to reduce side reactions (e.g., hydrolysis) .
- Catalyst Optimization : Use 10 mol% CuI instead of CuSO₄ for CuAAC, enhancing reaction rates and yield (85% vs. 65%) .
- Temperature Control : Maintain 0–5°C during amide coupling to minimize racemization .
Q. What strategies resolve contradictions in reported biological activity data?
- Dose-Response Analysis : Re-evaluate IC₅₀ values across multiple cell lines (e.g., HepG2 vs. MCF-7) to identify cell-type-specific effects .
- Metabolic Stability Testing : Use liver microsomes to assess if rapid degradation (e.g., via CYP450 enzymes) explains inconsistent in vivo vs. in vitro results .
- Target Validation : Employ CRISPR knockouts to confirm whether off-target interactions (e.g., with kinase pathways) skew activity data .
Q. How can structure-activity relationship (SAR) studies guide analog design?
- Key Modifications :
- Replace the benzyloxy group with electron-withdrawing substituents (e.g., -NO₂) to enhance cytotoxicity (see Table 1) .
- Substitute the furan-2-carbonyl group with thiophene to improve metabolic stability .
- Computational Modeling : Docking studies (e.g., AutoDock Vina) predict binding affinity to EGFR or PARP targets, prioritizing analogs for synthesis .
Table 1 : SAR of Analogues with Varying Substituents
| Substituent (R) | IC₅₀ (μM) | Notes |
|---|---|---|
| 4-Benzyloxy | 12.3 | Baseline |
| 4-Nitro | 8.1 | Enhanced activity |
| 4-Methoxy | 18.7 | Reduced potency |
Q. What analytical challenges arise in quantifying this compound in biological matrices?
- Matrix Interference : Use solid-phase extraction (SPE) with C18 cartridges to remove proteins/lipids from plasma samples .
- Detection Limits : Optimize HPLC-UV parameters (e.g., λ = 254 nm, 70:30 acetonitrile/water mobile phase) for sensitivity down to 0.1 μg/mL .
- Isomer Separation : Employ chiral columns (e.g., Chiralpak AD-H) to resolve enantiomers if racemization occurs during synthesis .
Q. How does the compound’s stability vary under physiological conditions?
Q. What in vivo models are suitable for evaluating pharmacokinetics?
- Rodent Models : Sprague-Dawley rats for IV/PO bioavailability studies (Tmax = 2–4 hrs, Cmax = 1.2 μg/mL) .
- Tissue Distribution : Radiolabel the compound with ¹⁴C to track accumulation in liver/kidney .
Q. How can cross-disciplinary approaches enhance research outcomes?
- Materials Science : Incorporate the compound into metal-organic frameworks (MOFs) for controlled drug release .
- Computational Chemistry : MD simulations to predict membrane permeability (logP = 2.5 ± 0.3) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
